molecular formula C27H35NO3 B12761407 17-(1-Oxo-3-phenylpropoxy)-estr-4-en-3-one 3-oxime CAS No. 82332-16-9

17-(1-Oxo-3-phenylpropoxy)-estr-4-en-3-one 3-oxime

Cat. No.: B12761407
CAS No.: 82332-16-9
M. Wt: 421.6 g/mol
InChI Key: SDLZFJILLIPGPA-QNTYDACNSA-N
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Description

“17-(1-Oxo-3-phenylpropoxy)-estr-4-en-3-one 3-oxime” is a synthetic organic compound that belongs to the class of steroidal oximes. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “17-(1-Oxo-3-phenylpropoxy)-estr-4-en-3-one 3-oxime” typically involves multiple steps, starting from a suitable steroidal precursor. The key steps may include:

    Oxidation: Conversion of the hydroxyl group to a ketone.

    Oximation: Formation of the oxime group at the 3rd position.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo further oxidation to form different oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group back to an amine.

    Substitution: The phenylpropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the oxime group would yield the corresponding amine derivative.

Scientific Research Applications

“17-(1-Oxo-3-phenylpropoxy)-estr-4-en-3-one 3-oxime” may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs.

    Biological Studies: Investigation of its effects on biological systems, such as hormone receptors.

    Industrial Applications: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of “17-(1-Oxo-3-phenylpropoxy)-estr-4-en-3-one 3-oxime” would depend on its specific interactions with molecular targets. This may involve binding to hormone receptors, modulating enzyme activity, or affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Estradiol Oxime: Another steroidal oxime with similar structural features.

    Testosterone Oxime: A related compound with a different steroidal backbone.

Uniqueness

“17-(1-Oxo-3-phenylpropoxy)-estr-4-en-3-one 3-oxime” may have unique properties due to the presence of the phenylpropoxy group, which can influence its biological activity and chemical reactivity.

Properties

CAS No.

82332-16-9

Molecular Formula

C27H35NO3

Molecular Weight

421.6 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-3-hydroxyimino-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate

InChI

InChI=1S/C27H35NO3/c1-27-16-15-22-21-11-9-20(28-30)17-19(21)8-10-23(22)24(27)12-13-25(27)31-26(29)14-7-18-5-3-2-4-6-18/h2-6,17,21-25,30H,7-16H2,1H3/t21-,22+,23+,24-,25-,27-/m0/s1

InChI Key

SDLZFJILLIPGPA-QNTYDACNSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=NO)CC[C@H]35

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=NO)CCC35

Origin of Product

United States

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